molecular formula C4H4N4O2 B15204973 1-Formyl-1H-1,2,3-triazole-4-carboxamide

1-Formyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15204973
M. Wt: 140.10 g/mol
InChI Key: BGYIKOTTXVRLOW-UHFFFAOYSA-N
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Description

1-Formyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both formyl and carboxamide functional groups in this molecule makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Formyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process involving the formation of the triazole ring followed by functional group modifications

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and continuous flow chemistry are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Formyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Formyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Formyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl and carboxamide groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The triazole ring provides stability and enhances the compound’s ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Formyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both formyl and carboxamide groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate for various synthetic applications and enhances its potential as a bioactive compound .

Properties

Molecular Formula

C4H4N4O2

Molecular Weight

140.10 g/mol

IUPAC Name

1-formyltriazole-4-carboxamide

InChI

InChI=1S/C4H4N4O2/c5-4(10)3-1-8(2-9)7-6-3/h1-2H,(H2,5,10)

InChI Key

BGYIKOTTXVRLOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1C=O)C(=O)N

Origin of Product

United States

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